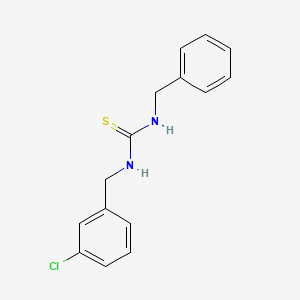

N-benzyl-N'-(3-chlorobenzyl)thiourea

Description

N-Benzyl-N'-(3-chlorobenzyl)thiourea is a disubstituted thiourea derivative featuring a benzyl group and a 3-chlorobenzyl group attached to the thiourea core (-NH-CS-NH-). Thioureas are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. The benzyl and 3-chlorobenzyl substituents introduce aromaticity and halogen-mediated lipophilicity, which influence solubility, reactivity, and biological interactions.

The 3-chlorobenzyl moiety enhances electron-withdrawing effects and may improve binding to hydrophobic pockets in biological targets, as seen in structurally similar EGFR inhibitors .

Properties

IUPAC Name |

1-benzyl-3-[(3-chlorophenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2S/c16-14-8-4-7-13(9-14)11-18-15(19)17-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLACVXXERINCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824117 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Thiourea derivatives are tailored by varying substituents on the nitrogen atoms. Key structural distinctions between N-benzyl-N'-(3-chlorobenzyl)thiourea and analogs include:

- Substituent Electronic Effects: Benzyl vs. Chloro Positioning: Meta-chloro (3-chlorobenzyl) substituents balance steric bulk and electronic effects compared to ortho- or para-chloro analogs, which may hinder binding or alter dipole moments .

Hydrogen Bonding and Coordination :

- Pyridyl-containing derivatives (e.g., N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea) exhibit metal-coordination capabilities via the pyridyl nitrogen, unlike benzyl/chlorobenzyl derivatives .

- Acetamido-substituted analogs (e.g., N-benzyl-N'-(2'-acetamido)thiourea) form intramolecular hydrogen bonds, stabilizing specific conformations .

Physicochemical Properties

A comparative analysis of molecular weights, solubilities, and lipophilicities is summarized below:

*Estimated using substituent contributions.

- Lipophilicity: The 3-chlorobenzyl group increases ClogP compared to non-halogenated analogs, favoring membrane permeability but reducing aqueous solubility.

- Solubility : Benzoyl-containing derivatives (e.g., N-(3-chlorobenzoyl)-N'-(2,6-dimethylphenyl)thiourea) exhibit lower solubility due to aromatic stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.